8-Bromo-4-chloroquinoline-2-carboxylic acid
Overview
Description
8-Bromo-4-chloroquinoline-2-carboxylic acid is a quinoline derivative with a bromine atom at the 8th position, a chlorine atom at the 4th position, and a carboxylic acid group at the 2nd position. This compound is known for its diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-chloroquinoline-2-carboxylic acid typically involves the following steps:
Bromination: The starting material, quinoline, undergoes bromination to introduce a bromine atom at the 8th position.
Chlorination: The brominated quinoline is then chlorinated to introduce a chlorine atom at the 4th position.
Carboxylation: Finally, the chlorinated quinoline is subjected to carboxylation to introduce the carboxylic acid group at the 2nd position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-4-chloroquinoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: Substitution reactions can occur at the bromine and chlorine positions, leading to the formation of different halogenated quinolines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Quinone derivatives
Reduction: Hydroquinoline derivatives
Substitution: Halogenated quinolines
Scientific Research Applications
8-Bromo-4-chloroquinoline-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is utilized in the study of biological systems, particularly in understanding the interactions of quinoline derivatives with biological targets.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 8-Bromo-4-chloroquinoline-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biological molecules, leading to various biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
8-Bromo-4-chloroquinoline-2-carboxylic acid is compared with other similar compounds, such as:
8-Bromo-2-chloroquinoline: Similar structure but lacks the carboxylic acid group.
6-Bromo-4-hydroxyquinoline-3-carboxylic acid: Similar quinoline core but different positions of bromine and hydroxyl groups.
Methyl 8-bromo-4-chloroquinoline-2-carboxylate: Similar structure but with a methyl ester group instead of a carboxylic acid group.
These compounds have unique properties and applications, but this compound stands out due to its specific combination of functional groups and its versatility in various scientific and industrial applications.
Properties
IUPAC Name |
8-bromo-4-chloroquinoline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClNO2/c11-6-3-1-2-5-7(12)4-8(10(14)15)13-9(5)6/h1-4H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSCPJJDMUJYMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(C=C2Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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